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Compound of Interest
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Cat. No.: B1365095 Get Quote

Introduction

L-Altrose is a rare aldohexose monosaccharide, an epimer of L-mannose.[1] Due to its limited

natural availability, it is primarily accessed through synthetic routes, often starting from more

abundant sugars.[2] Its unique stereochemical arrangement makes it a valuable chiral building

block in the field of asymmetric synthesis. As a member of the "chiral pool," L-altrose provides

a scaffold with pre-defined stereocenters, enabling the stereoselective synthesis of complex

and biologically active molecules such as antibiotics, iminosugars, and precursors to bacterial

cell wall components.[3][4] These application notes provide an overview of its utility, complete

with synthetic protocols and quantitative data for researchers in drug discovery and chemical

synthesis.

Application Note 1: Synthesis of a Pseudaminic
Acid Precursor
Pseudaminic acid is a nine-carbon sugar found on the surface of pathogenic bacteria, making it

a target for vaccine development and novel antibacterial strategies. A key biosynthetic

precursor is 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc).[2] L-Altrose chemistry is central to

accessing this precursor, typically involving stereoselective transformations starting from a

more common L-sugar like L-fucose.
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The synthesis of L-2,4-Alt-diNAc from L-fucose involves a series of stereocontrolled reactions.

A key step is the double inversion of stereochemistry at the C2 and C4 positions via an azide

substitution (Sₙ2) reaction on a dimesylated intermediate. This establishes the required L-
altrose configuration.
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L-Fucose

Benzyl 3,4-O-isopropylidene-
α/β-L-fucopyranoside

1. BnOH, AcCl
2. Acetone, H+

Benzyl 2-O-acetyl-
α-L-fucopyranoside

1. Ac2O, Pyridine
2. AcOH, H2O

Key Intermediate Benzyl 2-O-acetyl-3,4-di-O-
mesyl-α-L-fucopyranoside

MsCl, Pyridine

Benzyl 2-O-acetyl-4-azido-
4,6-dideoxy-3-O-mesyl-

α-L-glucopyranoside

NaN3, DMF, 90 °C

Stereochemical Inversion Benzyl 2,4-diazido-2,4,6-
trideoxy-α-L-altropyranoside

1. NaOMe, MeOH
2. MsCl, Pyridine

3. NaN3, DMF

Benzyl 2,4-diacetamido-2,4,6-
trideoxy-α-L-altropyranoside

1. H2, Pd/C
2. Ac2O, MeOH

2,4-di-N-acetyl-L-altrose
(L-2,4-Alt-diNAc)

H2, Pd(OH)2/C

Click to download full resolution via product page

Caption: Synthetic workflow for L-2,4-Alt-diNAc from L-fucose.
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Quantitative Data
The following table summarizes the reported yields for the key transformations in the synthesis

of L-2,4-Alt-diNAc.

Step
Starting
Material

Product Yield (%) Reference

Mesylation

Benzyl 2-O-

acetyl-α-L-

fucopyranoside

Benzyl 2-O-

acetyl-3,4-di-O-

mesyl-α-L-

fucopyranoside

95

Azide

Substitution at

C4

Benzyl 2-O-

acetyl-3,4-di-O-

mesyl-α-L-

fucopyranoside

Benzyl 2-O-

acetyl-4-azido-

4,6-dideoxy-3-O-

mesyl-α-L-

glucopyranoside

87

Azide

Substitution at

C2 &

Deprotection

Benzyl 2-O-

acetyl-4-

azido...glucopyra

noside

Benzyl 2,4-

diazido-2,4,6-

trideoxy-α-L-

altropyranoside

74 (3 steps)

Reduction and

Acetylation

Benzyl 2,4-

diazido...altropyr

anoside

Benzyl 2,4-

diacetamido-

2,4,6-trideoxy-α-

L-altropyranoside

89

Final

Deprotection

Benzyl 2,4-

diacetamido...altr

opyranoside

L-2,4-Alt-diNAc 92

Experimental Protocol: Stereoinversive Azidation
This protocol describes the crucial Sₙ2 reaction to install the azide at the C4 position, which

inverts the stereochemistry from the L-fucose configuration to the L-glucose configuration at

that center.
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Reagents and Materials:

Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside (starting material)

Sodium azide (NaN₃)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

1. To a solution of Benzyl 2-O-acetyl-3,4-di-O-mesylate (e.g., 20.74 g, 45.8 mmol) in

anhydrous DMF (200 mL), add sodium azide (15.53 g, 239 mmol).

2. Heat the reaction mixture to 90 °C and stir for 40 hours.

3. Increase the temperature to 100 °C and continue stirring for an additional 4 hours to

ensure completion.

4. Cool the mixture to room temperature and concentrate under reduced pressure to remove

the DMF.

5. Partition the residue between 10% brine (400 mL) and ethyl acetate (300 mL).

6. Separate the aqueous layer and re-extract with additional EtOAc (200 mL).

7. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

8. Concentrate the filtrate under reduced pressure to yield the crude product, Benzyl 2-O-

acetyl-4-azido-4,6-dideoxy-3-O-mesyl-α-L-glucopyranoside.

9. Purify the crude product by silica gel chromatography as required.
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Application Note 2: Synthesis of Iminosugar
Analogues
Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen

atom. This modification often leads to potent inhibition of glycosidases and

glycosyltransferases, making them valuable therapeutic targets for viral infections, diabetes,

and lysosomal storage disorders. L-sugars can serve as precursors to L-iminosugars, which

may offer unique inhibitory profiles compared to their D-counterparts.

Conceptual Transformation
The synthesis of an iminosugar from an L-altrose scaffold involves transforming the pyranose

ring into a piperidine ring. A common strategy is the intramolecular reductive amination of a

suitably functionalized amino-aldehyde derivative, which is generated from the parent sugar

through a series of protection, oxidation, and amination steps.
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L-Altrose Derivative
(Protected)

5-Azido-5-deoxy-L-altrose
Derivative

1. Regioselective activation at C5
2. Azide Displacement (SN2)

5-Amino-5-deoxy-L-altrose
Derivative

Reduction (e.g., H2, Pd/C)

Open-Chain Amino-Aldehyde

Oxidative Cleavage of C1-C2
(e.g., NaIO4)

Polyhydroxylated Piperidine
(L-Iminosugar)

Intramolecular Reductive
Amination (e.g., NaBH3CN)

Click to download full resolution via product page

Caption: Conceptual workflow for iminosugar synthesis from L-altrose.
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Representative Yields for Key Transformations
The following table provides typical yields for the key chemical transformations involved in

synthesizing iminosugars from sugar precursors.

Transformation Reaction Type Typical Yield (%)

Azide Introduction (Sₙ2) Nucleophilic Substitution 75-95

Azide Reduction to Amine Catalytic Hydrogenation >90

Intramolecular Reductive

Amination
Cyclization / Reduction 60-85

General Protocol: Intramolecular Reductive Amination
This generalized protocol outlines the key cyclization step to form the piperidine ring of an

iminosugar from an open-chain amino-aldehyde.

Reagents and Materials:

Amino-aldehyde precursor

Methanol (MeOH) or other suitable protic solvent

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

Acetic acid (to maintain slightly acidic pH)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware.

Procedure:

1. Dissolve the amino-aldehyde precursor in anhydrous methanol under an inert atmosphere.

2. Adjust the solution to a pH of 5-6 by adding glacial acetic acid. This protonates the

intermediate imine, facilitating reduction.
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3. Add sodium cyanoborohydride (approx. 1.5 equivalents) portion-wise to the solution at 0

°C.

4. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by

TLC or LC-MS.

5. Quench the reaction by carefully adding a few drops of water.

6. Concentrate the mixture under reduced pressure.

7. Redissolve the residue in water and purify using ion-exchange chromatography to isolate

the basic iminosugar product from non-basic impurities and salts.

8. Further purification by silica gel chromatography (often with an amine-containing eluent

like DCM/MeOH/NH₄OH) may be necessary.

Application Note 3: Synthesis of 5-Thio-L-altrose
Thiosugars, where a hydroxyl group or the ring oxygen is replaced by sulfur, are of interest as

potential enzyme inhibitors or therapeutic agents. 5-Thio-L-altrose can be synthesized

stereoselectively from a D-galactose derivative, showcasing how a D-sugar can be a starting

point for an L-sugar derivative through strategic inversions.

Logical Relationship Diagram
The synthesis relies on an intramolecular Sₙ2 reaction. An epoxide formed from a D-galactose

derivative is opened by a sulfur nucleophile at C5, which proceeds with inversion of

configuration at that center, leading to the L-altro configuration.
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D-Galactofuranose
Derivative

5,6-Anhydro-D-galactofuranose
(Epoxide)

Epoxide Formation

5,6-Epithio-L-altrofuranose
(Thiirane)

Ring opening with Thiourea
(Double Inversion)

Protected 5-Thio-L-altrofuranose

Acetolysis (Ring opening)

5-Thio-L-altrose

Deacetylation

Click to download full resolution via product page

Caption: Key transformations in the synthesis of 5-Thio-L-altrose.

Experimental Protocol: Synthesis of 5-Thio-L-altrose
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The following protocol is based on the published synthesis of 5-thio-L-altrose.

Reagents and Materials:

1,2,3-tri-O-acetyl-5,6-anhydro-D-galactofuranose

Thiourea

Acetic anhydride (Ac₂O)

Sodium acetate (NaOAc)

Sodium methoxide (NaOMe) in Methanol

Standard laboratory glassware for reflux and workup.

Procedure:

1. Epithio Ring Formation: Treat 1,2,3-tri-O-acetyl-5,6-anhydro-D-galactofuranose with

thiourea. This reaction proceeds via an initial ring opening followed by intramolecular

cyclization to form 1,2,3-tri-O-acetyl-5,6-dideoxy-5,6-epithio-L-altrofuranose.

2. Acetolysis: Heat the resulting epithio compound in a mixture of acetic anhydride and

sodium acetate. This opens the thiirane ring and acetylates the resulting thiol and primary

alcohol, yielding 1,2,3,6-tetra-O-acetyl-5-S-acetyl-5-thio-L-altrofuranose.

3. Deacetylation: Dissolve the fully acetylated product in dry methanol and treat with a

catalytic amount of sodium methoxide solution.

4. Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

5. Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the

filtrate.

6. Purify the final product, 5-thio-L-altrose, by chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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